molecular formula C7H2Br2F2O2 B3121328 3,5-Dibromo-2,6-difluorobenzoic acid CAS No. 28314-84-3

3,5-Dibromo-2,6-difluorobenzoic acid

Cat. No.: B3121328
CAS No.: 28314-84-3
M. Wt: 315.89 g/mol
InChI Key: NPMNNKGHXSMSFJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-difluorobenzoic acid (CAS 28314-84-3) is a high-value, polyhalogenated benzoic acid derivative designed for advanced research and development applications. With the molecular formula C 7 H 2 Br 2 F 2 O 2 and a molecular weight of 315.90, this compound serves as a versatile and critical synthetic building block in medicinal chemistry and organic synthesis . The distinct electronic and steric properties imparted by the strategic placement of two bromine and two fluorine atoms on the benzoic acid ring make it a particularly valuable intermediate for constructing complex molecules. Its primary research value lies in its application as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other specialized organic compounds. The bromine atoms act as excellent leaving groups or sites for cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse carbon chains or heterocyclic systems. Simultaneously, the fluorine atoms can enhance metabolic stability, influence lipophilicity, and modulate the biological activity of the resulting molecules. This combination allows researchers to systematically fine-tune the properties of their target compounds. As a benzoic acid derivative, it can also be readily functionalized at the carboxylic acid group to form amides, esters, or hydrazides, further expanding its utility in chemical library development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2,6-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMNNKGHXSMSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3,5-Dibromo-2,6-difluorobenzoic Acid

The preparation of this compound can be achieved through several established synthetic pathways, primarily involving the functionalization of pre-halogenated aromatic precursors.

A primary and straightforward method for synthesizing this compound involves the oxidation of the corresponding toluene (B28343) precursor, 3,5-Dibromo-2,6-difluorotoluene. The methyl group on the toluene derivative is a suitable site for oxidation to a carboxylic acid. This transformation is typically accomplished using strong oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) under acidic conditions can effectively convert the methyl group into a carboxyl group to yield the desired benzoic acid derivative. Under milder oxidation conditions, it is possible to form the intermediate aldehyde, 3,5-dibromo-2,6-difluorobenzaldehyde.

Table 1: Oxidation of 3,5-Dibromo-2,6-difluorotoluene

PrecursorReagentProduct
3,5-Dibromo-2,6-difluorotoluenePotassium permanganate (KMnO₄)This compound

Another established route involves the use of organolithium chemistry. This method typically starts with a heavily halogenated benzene (B151609) ring, such as 1,5-dibromo-2,4-difluorobenzene. In an organic solvent, this precursor reacts with an organolithium reagent, like n-butyllithium, to form a highly reactive lithium salt intermediate. This intermediate is then quenched with carbon dioxide (in the form of dry ice or CO₂ gas) followed by an acidic workup to produce the carboxylic acid. A similar methodology has been patented for the preparation of 4-bromo-2,6-difluorobenzoic acid from 3,5-difluorobromobenzene, highlighting the utility of this approach for synthesizing halogenated benzoic acids. google.com

Table 2: Synthesis via Organolithium Intermediate

PrecursorReagentsIntermediateProduct
1,5-Dibromo-2,4-difluorobenzene1. Organolithium reagent (e.g., n-BuLi) 2. Carbon Dioxide (CO₂) 3. Acidic workup3,5-Dibromo-2,6-difluorophenyllithiumThis compound

Advanced Strategies for Halogenated Benzoic Acid Synthesis

Beyond classical methods, advanced strategies offer improved control and efficiency for synthesizing specifically substituted halogenated aromatic compounds.

Modern organic synthesis emphasizes precise control over the placement of functional groups. Regioselective halogenation techniques are crucial for building complex aromatic molecules. One such advanced method involves the use of N-halosuccinimides (such as NBS, NCS, or NIS) for the halogenation of arenes and heterocycles. organic-chemistry.org The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of these reagents, allowing for mild and highly regioselective halogenation without the need for additional catalysts. organic-chemistry.org This approach could be adapted for the selective introduction of bromine atoms onto a difluorobenzoic acid scaffold, providing a high degree of control. The versatility of this method is further demonstrated by its application in one-pot sequential dihalogenation and halogenation-Suzuki cross-coupling reactions. organic-chemistry.org

On-surface synthesis has emerged as a novel approach to construct functional molecular structures directly on a supporting surface, often under ultra-high vacuum conditions. researchgate.net This technique avoids the use of solvents and can overcome limitations of traditional solution-phase synthesis, such as solubility issues. researchgate.net Benzoic acid derivatives are valuable building blocks in this field. By choosing precursors with specific halogen substitutions, it is possible to create ordered molecular structures like dimers or linear and zigzag rows through C-C coupling reactions on a surface. researchgate.net The nature of the halogen (e.g., bromine vs. iodine) can influence the reaction temperature, allowing for stepwise synthesis. researchgate.net This bottom-up approach offers precise control for creating tailored covalent structures from derivatives of compounds like this compound.

Derivatization Reactions and Functional Group Interconversions

This compound can be chemically modified to produce a variety of derivatives. The carboxylic acid functional group is a versatile handle for numerous transformations. Standard organic chemistry techniques can convert the carboxylic acid into esters, amides, acid halides, or anhydrides. For example, 2,6-difluorobenzoic acid has been used in the synthesis of complex amides and methyl esters, demonstrating reaction pathways that are also applicable to its dibrominated analogue. sigmaaldrich.com

Furthermore, the bromine atoms on the aromatic ring serve as reactive sites for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the connection of the benzoic acid core to other molecular fragments. This capability makes this compound a useful intermediate in the synthesis of more complex molecules for various research applications. nih.gov

Carboxyl Group Transformations (e.g., Acid Halide, Ester, Amide Formation)

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives, including acid halides, esters, and amides. These transformations are fundamental in organic synthesis, allowing for the introduction of this substituted benzoic acid core into more complex molecular architectures.

Acid Halide Formation: The conversion of the carboxylic acid to an acid halide, typically an acid chloride, is a common first step for activating the carboxyl group for subsequent reactions. This is generally achieved by treating the benzoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-Dibromo-2,6-difluorobenzoyl chloride is a highly reactive intermediate.

Ester Formation: Esterification of this compound can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, the acid chloride can be reacted with an alcohol to form the corresponding ester under milder conditions. For instance, the synthesis of (+)-menthyl 3,5-dibromobenzoate from 3,5-dibromobenzoic acid suggests that similar esterification reactions are feasible for its difluorinated analog. sigmaaldrich.com

Amide Formation: The formation of amides from this compound can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A more common route involves the reaction of the corresponding acid chloride with a primary or secondary amine. This method is widely used in the synthesis of various amide derivatives. For example, 3,5-dibromobenzoic acid has been used to synthesize compounds like (L)-methyl 2-(3,5-dibromobenzamido)-3-phenylpropanoate and di-tert-butyl 4-[2-(tert-butoxycarbonyl)ethyl]-4-(3,5-dibromobenzamido)heptanedioate, indicating the applicability of these reactions. sigmaaldrich.com

Table 1: Examples of Carboxyl Group Transformations

Transformation Reagent(s) Product Type
Acid Halide Formation SOCl₂ or (COCl)₂ Acid Chloride
Esterification Alcohol, H⁺ catalyst Ester
Amidation Amine, Coupling Agent Amide

Nucleophilic Substitution of Bromine Atoms

The bromine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing fluorine atoms and the carboxylic acid group activates the ring towards attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the activating groups. In this molecule, the bromine atoms are ortho and para to the fluorine atoms, making them potential sites for substitution.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (in this case, a bromide ion) restores the aromaticity of the ring. The rate of these reactions is highly dependent on the strength of the nucleophile and the stability of the Meisenheimer complex.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a chemical transformation that involves the replacement of a halogen atom with a hydrogen atom. For this compound, this process can be utilized to selectively remove one or both bromine atoms, leading to the formation of fluorinated benzoic acid derivatives.

One of the most common methods for reductive dehalogenation of aryl halides is catalytic hydrogenation. researchgate.net This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net A base, like sodium acetate (B1210297) or triethylamine, is often added to neutralize the hydrobromic acid that is formed as a byproduct. A key advantage of this method is its selectivity; aryl bromides are generally reduced more readily than aryl chlorides or fluorides. researchgate.netresearchwithrutgers.com Furthermore, the carboxylic acid group is typically stable under these conditions, allowing for the selective dehalogenation of the bromine atoms. researchgate.net

Alternative methods for reductive dehalogenation include the use of metal hydrides, such as sodium borohydride (B1222165) in the presence of a catalyst, or dissolving metal reductions. The choice of reducing agent and reaction conditions can influence the extent of dehalogenation, potentially allowing for the selective removal of one bromine atom over the other, although this can be challenging to control.

A study on the reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoate (B1263476) by a bacterial strain highlights a biochemical pathway for dehalogenation, where the compound is transformed to 4-hydroxybenzoate (B8730719) through successive reductive steps. nih.gov While this represents a biological approach, it underscores the possibility of cleaving the carbon-bromine bond in similarly substituted aromatic compounds.

Table 2: Common Methods for Reductive Dehalogenation

Method Reagent(s) Typical Conditions
Catalytic Hydrogenation H₂, Pd/C catalyst, Base Room temperature to moderate heat, atmospheric to moderate pressure
Metal Hydride Reduction NaBH₄, Catalyst Varies depending on catalyst and substrate

Reactivity Mechanisms and Stereochemical Considerations

Electronic and Steric Influences on Reactivity

The reactivity of 3,5-Dibromo-2,6-difluorobenzoic acid is governed by the cumulative effects of its substituents. The fluorine and bromine atoms, along with the carboxylic acid group, modulate the electron density of the aromatic ring and create significant steric hindrance, which in turn influences the molecule's activation and the regioselectivity of its reactions.

Impact of Halogen Substituents on Aromatic Ring Activation

Halogen atoms exert a dual electronic influence on an aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). nih.gov Due to their high electronegativity, both fluorine and bromine atoms deactivate the aromatic ring towards electrophilic substitution by inductively pulling electron density away from the carbon atoms. nih.govresearchgate.net Fluorine is the most electronegative element, making its inductive effect particularly strong. wikipedia.org

The carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge and the halogen a partial negative charge. nih.gov This polarization is most pronounced in the C-F bond due to fluorine's high electronegativity. wikipedia.org In this compound, the four halogen atoms collectively reduce the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. The carboxylic acid group is also an electron-withdrawing group, further deactivating the ring.

Furthermore, the bulky substituents at the ortho positions (2,6-difluoro) relative to the carboxylic acid group give rise to a phenomenon known as the "ortho effect". wikipedia.orgresearchgate.net Steric hindrance between the ortho fluorine atoms and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgyoutube.com This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, a concept known as steric inhibition of resonance (SIR). youtube.comkhanacademy.org This has a significant impact on the acidity and reactivity of the carboxylic acid functionality.

Site-Selectivity in Cross-Coupling Reactions of Polyhalogenated Arenes

Polyhalogenated aromatic compounds like this compound are valuable substrates for sequential cross-coupling reactions, allowing for the stepwise introduction of different functional groups. researchgate.net Achieving site-selectivity—the ability to react one halogen position while leaving others intact—is a significant challenge when identical halogens are present. wikipedia.orgresearchgate.net The selectivity of these reactions is determined by a combination of electronic effects, steric hindrance, and the nature of the catalyst system employed. wikipedia.orgquora.com

In general, for cross-coupling reactions involving different halogens, the reactivity trend follows the carbon-halogen (C-X) bond dissociation energy (BDE): C–I > C–Br > C–Cl > C–F. wikipedia.org The weaker C-Br bonds in this compound are therefore expected to be more reactive than the much stronger C-F bonds in transition metal-catalyzed reactions like Suzuki-Miyaura or Sonogashira couplings.

When considering the two identical C-Br bonds at the meta positions (C3 and C5), selectivity is governed by more subtle factors. The electronic environment and steric accessibility of each site become crucial. wikipedia.org The regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. quora.comwikipedia.org For instance, bulky phosphine (B1218219) ligands on a palladium catalyst can sterically favor reaction at the less hindered C-X bond. Similarly, the electronic nature of the catalyst and substrate can lead to preferential oxidative addition at the carbon atom with the most favorable electronic properties for the reaction to proceed. wikipedia.org

Factors Influencing Site-Selectivity in Cross-Coupling of Polyhalogenated Arenes
FactorDescriptionInfluence on this compound
Bond Dissociation Energy (BDE)The energy required to break the C-X bond homolytically. Weaker bonds are generally more reactive. wikipedia.orgC-Br bonds will react preferentially over the stronger C-F bonds.
Electronic EffectsElectron-withdrawing/donating properties of substituents influence the electrophilicity of the carbon centers. wikipedia.orgThe combined electron-withdrawing effects of the halogens and COOH group influence the reactivity of the C-Br sites.
Steric HindranceThe spatial arrangement of atoms can block or hinder access of the catalyst to a reaction site. researchgate.netThe fluorine atoms and the COOH group create a sterically crowded environment, potentially influencing which C-Br bond is more accessible.
Catalyst/Ligand SystemThe size, shape, and electronic properties of the catalyst and its ligands can dictate which site is favored. quora.comBulky ligands (e.g., QPhos, PtBu3) can invert conventional selectivity by favoring less sterically hindered sites.
Directing GroupsA functional group on the arene can chelate to the metal center, directing the reaction to a specific nearby C-X bond.The carboxylic acid group could potentially act as a directing group, influencing selectivity between the C3 and C5 positions.

Reaction Kinetics and Mechanistic Pathways

The mechanisms of reactions involving this compound, particularly catalyzed cross-coupling, are complex. Understanding the kinetics and the individual steps of the catalytic cycle, such as oxidative addition, is key to controlling the reaction outcome.

Investigating Oxidative Addition and Bond Dissociation Energies

A critical step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). The rate and selectivity of this step are heavily influenced by the C-X bond dissociation energy (BDE). wikipedia.org Bonds with lower BDEs typically undergo oxidative addition more readily. wikipedia.org

The C-F bond is the strongest carbon-heteroatom bond, attributed to the high electronegativity of fluorine, which polarizes the bond and creates a strong electrostatic attraction. wikipedia.org Conversely, C-Br bonds are significantly weaker, making them the preferred sites for oxidative addition in molecules containing both types of halogens. wikipedia.org

Typical Carbon-Halogen Bond Dissociation Energies (BDE)
BondTypical BDE (kcal/mol)
C-F (in Aryl)~122
C-Cl (in Aryl)~96-99
C-Br (in Aryl)~80-83
C-I (in Aryl)~65
Note: Values are approximate and can vary based on the specific molecular structure. wikipedia.org

Theoretical models, such as the distortion/interaction model, help rationalize regioselectivity. This model considers two main factors: the energy required to distort the C-X bond to the geometry of the transition state (related to BDE) and the stabilizing interaction between the catalyst's orbitals and the aryl halide's frontier molecular orbitals (FMOs). When BDEs are similar, as with the two C-Br bonds in this compound, FMO interactions and steric factors become the dominant determinants of site-selectivity.

Role of Transition Metal Catalysis in C-X Bond Functionalization

Transition metal catalysis is the cornerstone for the functionalization of aryl halides. Palladium complexes are the most widely used catalysts for C-X bond functionalization, enabling the formation of C-C, C-N, and C-O bonds through reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. khanacademy.orgwikipedia.org

The catalytic cycle typically involves three main steps:

Oxidative Addition: The aryl halide (Ar-X) reacts with the active metal catalyst (e.g., Pd(0)) to form an organometallic intermediate (Ar-Pd(II)-X).

Transmetalation (for Suzuki coupling) or Migratory Insertion (for Heck coupling): The second coupling partner is introduced to the metal center.

Reductive Elimination: The two coupled fragments are expelled from the metal center, forming the final product and regenerating the active catalyst.

For a substrate like this compound, the challenge lies in controlling the reaction to achieve mono-functionalization at a specific C-Br site before a second coupling occurs. This control is often achieved by carefully selecting the catalyst type (mononuclear, cluster, or nanoparticle), ligands, base, and solvent, all of which can influence the kinetics and selectivity of the catalytic cycle. quora.com Recent advances have also focused on the functionalization of the traditionally unreactive C-F bonds, although this remains a significant challenge due to their high bond strength. wikipedia.org

Stereochemical Aspects in Derivative Formation

The highly substituted nature of this compound introduces significant stereochemical considerations, particularly concerning hindered rotation around single bonds. The presence of two bulky substituents (fluorine atoms) ortho to the carboxylic acid group can lead to atropisomerism in its derivatives.

Atropisomers are stereoisomers that can be isolated because rotation around a single bond is severely restricted. In the case of this compound, while the molecule itself is achiral, converting the carboxylic acid to a larger, unsymmetrical functional group (e.g., an amide or ester with a bulky chiral auxiliary) can create a high enough energy barrier to rotation around the Ar-C(O) bond to allow for the separation of stable rotational isomers, or rotamers.

The steric bulk of the ortho fluorine atoms, combined with the substituents at the meta positions, creates a "wall" that hinders the free rotation of the functional group derived from the carboxylic acid. If the energy barrier to this rotation is sufficiently high (typically >22 kcal/mol), the resulting atropisomers can be stable and isolable at room temperature, conferring axial chirality to the molecule. This phenomenon is of significant interest in medicinal chemistry and materials science, where the fixed three-dimensional structure of atropisomers can lead to unique biological activities or material properties.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational preferences of a molecule.

Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules. For 3,5-Dibromo-2,6-difluorobenzoic acid, DFT could be employed to analyze the complex intramolecular interactions arising from its halogen substituents and the carboxylic acid group. Such studies could elucidate the interplay between the electron-withdrawing nature of the fluorine and bromine atoms and their steric effects on the geometry of the benzene (B151609) ring and the orientation of the carboxyl group. While DFT is a suitable method for such analyses, specific studies on this compound are not currently available in the scientific literature.

The analysis of a molecule's potential energy surface (PES) provides valuable information about its conformational landscape, identifying stable isomers and the energy barriers for rotation around single bonds. For this compound, a key conformational feature would be the rotation of the carboxylic acid group relative to the plane of the aromatic ring. This rotation is influenced by the steric hindrance and electronic interactions with the ortho-fluorine atoms. A computational analysis of the PES would quantify the rotational barrier and identify the most stable conformation. At present, no such analysis for this compound has been published.

Predictive Modeling of Reactivity and Selectivity

Computational models can predict the reactivity of different sites within a molecule and the likely pathways of chemical reactions.

The carbon-halogen (C-X) bond dissociation energy (BDE) is a critical parameter for understanding the reactivity of halogenated aromatic compounds, particularly in reactions involving bond cleavage, such as cross-coupling or reduction reactions. For this compound, computational methods could be used to calculate the BDEs for the C-Br and C-F bonds. It is generally expected that the C-Br bond would have a lower BDE than the C-F bond, making it more susceptible to cleavage. However, specific calculated values for this molecule are not documented in existing research.

Computational chemistry allows for the simulation of reaction pathways, providing detailed information about the energies of reactants, products, intermediates, and transition states. This can be used to predict the feasibility and selectivity of various chemical transformations. For this compound, simulating reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling could provide valuable mechanistic insights. To date, no such simulations for this specific compound have been reported in the literature.

Supramolecular Interactions and Crystal Packing Prediction

Ab Initio Calculations of Hydrogen and Halogen Bonding

No specific studies detailing ab initio calculations to investigate the hydrogen and halogen bonding characteristics of this compound were identified.

Electrostatic Potential and Charge Distribution Analysis

No specific studies presenting an analysis of the electrostatic potential and charge distribution for this compound were found.

Advanced Spectroscopic and Analytical Characterization

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 3,5-Dibromo-2,6-difluorobenzoic acid from reaction mixtures and for assessing its purity. The choice of technique depends on the compound's properties, such as polarity, volatility, and charge.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice for aromatic carboxylic acids. In this approach, a nonpolar stationary phase is used with a polar mobile phase.

For analogous compounds such as other fluorinated benzoic acids, successful separation is often achieved using C18 columns. A typical mobile phase would consist of a gradient mixture of an aqueous solvent (often containing an acidifier like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. While specific application notes for this compound are not detailed in publicly available literature, the methodology would follow these established principles for related aromatic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, due to its low volatility, this compound requires a chemical modification step known as derivatization before it can be analyzed by GC-MS. This process converts the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) ester derivative.

A common derivatization agent used for similar compounds, such as 2,6-difluorobenzoic acid, is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the acidic proton of the carboxyl group into a tert-butyldimethylsilyl (TBDMS) group. The resulting volatile derivative can then be readily analyzed. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer fragments the molecule, providing a unique mass spectrum that serves as a molecular fingerprint for identification.

Capillary Electrophoresis and Ion Chromatography for Charged Species

For the analysis of the compound in its charged, anionic form (3,5-dibromo-2,6-difluorobenzoate), ion chromatography is a suitable technique. This method separates ions based on their affinity for an ion-exchange resin. A typical system for benzoate (B1203000) analysis utilizes a hydroxide-selective anion-exchange column with an electrolytically generated potassium hydroxide (B78521) eluent. This approach, often referred to as a Reagent-Free Ion Chromatography (RFIC) system, allows for the precise determination of the benzoate anion in aqueous samples. Samples often only require simple dilution before injection. While specific methods for this compound are not prevalent, the principles of ion chromatography for other benzoates are directly applicable. Capillary electrophoresis is another potential technique that separates ions based on their electrophoretic mobility in an electric field, offering a high-resolution separation method for the charged form of the molecule.

Spectroscopic Elucidation of Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Each method provides unique information about the compound's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry.

¹H NMR: The proton NMR spectrum for this compound is expected to be relatively simple. Due to the molecule's symmetry, the single proton on the aromatic ring (at the C4 position) would produce a single signal. The acidic proton of the carboxylic acid group would appear as a broad singlet, typically at a downfield chemical shift, and its position can be concentration-dependent.

¹⁹F NMR: The fluorine NMR spectrum would also be expected to show a single resonance, as both fluorine atoms are chemically equivalent due to the molecule's symmetry. The chemical shift of this signal would be in the characteristic range for aromatic fluorine atoms. For similar aromatic fluorine compounds, chemical shifts in the range of -108 to -112 ppm have been reported.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. Based on its symmetrical structure, five distinct signals would be anticipated: one for the carboxylic acid carbon, one for the carbon bearing the proton (C4), one for the two carbons attached to the bromine atoms (C3 and C5), one for the two carbons attached to the fluorine atoms (C2 and C6), and one for the carbon attached to the carboxyl group (C1).

Table 1: Predicted NMR Spectral Data for this compound (Note: As specific experimental data is not publicly available, this table represents expected characteristics based on chemical structure and data from analogous compounds.)

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H> 7.0Singlet (s)Aromatic C-H
¹H> 10.0Broad Singlet (br s)Carboxylic Acid O-H
¹⁹F-108 to -112Singlet (s)Aromatic C-F
¹³C~165-170Singlet (s)Carboxylic Acid C=O
¹³C~100-150Multiple SignalsAromatic Carbons

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

The most prominent features would be a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. Additionally, absorptions corresponding to C-F and C-Br stretching, as well as aromatic C=C stretching and C-H bending vibrations, would be present in the fingerprint region of the spectrum (< 1500 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound (Note: Frequencies are approximate and based on characteristic values for functional groups found in similar molecules.)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H Stretch (broad)Carboxylic Acid
~1700C=O Stretch (strong)Carboxylic Acid
1550-1600C=C StretchAromatic Ring
1200-1400C-F StretchAryl Fluoride
500-700C-Br StretchAryl Bromide

Mass Spectrometry (ESI-MS, Tandem MS) for Molecular Identification and Quantification

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) are powerful analytical techniques for the molecular identification and quantification of chemical compounds. ESI is a soft ionization technique that allows for the analysis of molecules by creating gas-phase ions from a liquid solution, which minimizes fragmentation and typically shows the molecular ion peak. This is crucial for confirming the molecular weight of a compound like this compound, which has a molecular formula of C₇H₂Br₂F₂O₂ and a molecular weight of 315.89 g/mol . biosynth.com

Tandem MS (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov In a typical ESI-MS/MS analysis of this compound, the deprotonated molecule [M-H]⁻ would be selected in the first mass analyzer. This precursor ion would then be subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. nih.gov The resulting fragment ions would be analyzed in the second mass analyzer, producing a characteristic fragmentation pattern. This pattern can be used for unambiguous identification and for developing quantitative methods. While specific experimental data for this compound is not detailed in the available literature, the fragmentation of related halogenated benzoic acids often involves the loss of CO₂, H₂O, and halogen atoms, providing a fingerprint for the molecule's structure. nih.gov

The high sensitivity and specificity of ESI-MS/MS make it a valuable tool for detecting and quantifying trace amounts of compounds in complex mixtures. nih.gov For instance, methods using gas chromatography with mass spectrometry (GC-MS), a related technique, have been developed for the sensitive determination of other fluorinated benzoic acids in biological matrices. uzh.ch A similar approach using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) could be established for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for this compound is not available, analysis of closely related halogenated benzoic acids reveals common patterns of supramolecular assembly. mdpi.comnih.gov A recurring and highly stable motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds between the carboxyl groups. nih.gov This interaction forms a characteristic R²₂(8) ring motif.

For example, the single-crystal X-ray diffraction analysis of 2,6-difluorobenzoic acid shows that the molecules form these distinct inversion dimers. nih.gov Similarly, the structure of 3,5-difluorobenzoic acid also features dimers stabilized by hydrogen bonds between the carboxyl groups. researchgate.net It is therefore highly probable that this compound would also form such hydrogen-bonded dimers as the primary supramolecular synthon in its solid-state structure. The presence of four halogen substituents on the phenyl ring would then further influence the assembly of these dimers into a larger three-dimensional architecture.

In the crystal structure of 2,6-difluorobenzoic acid, the hydrogen-bonded dimers are further linked into sheets by C—H⋯F hydrogen bonds. nih.gov For 3,5-difluorobenzoic acid, the packing is stabilized by intermolecular C—H⋯O interactions in addition to the primary dimer formation. researchgate.net Given the presence of both fluorine and bromine atoms in this compound, a rich variety of interactions is possible. These could include C—H⋯F and C—H⋯O bonds, as well as halogen bonds (e.g., Br⋯O, Br⋯F) and π-π stacking interactions between the aromatic rings. The interplay and relative strength of these interactions dictate the final crystal packing arrangement and density. nih.gov

Below is a table summarizing crystallographic data for related difluorobenzoic acid compounds, illustrating the type of information obtained from single-crystal X-ray diffraction.

Parameter2,6-Difluorobenzoic acid nih.gov3,5-Difluorobenzoic acid researchgate.net
FormulaC₇H₄F₂O₂C₇H₄F₂O₂
Molecular Weight158.10158.10
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)3.6517 (4)3.769 (1)
b (Å)14.1214 (15)13.400 (1)
c (Å)12.2850 (13)14.041 (1)
β (°)95.651 (3)93.78 (1)
Volume (ų)630.42 (12)707.6 (2)
Z44
Temperature (K)100293
Key InteractionsO—H⋯O dimers, C—H⋯F bondsO—H⋯O dimers, C—H⋯O bonds

Thermogravimetric and Calorimetric Analysis for Thermodynamic Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to measure changes in the physical and chemical properties of a material as a function of temperature. TGA measures changes in mass, while DSC measures the heat flow associated with thermal transitions.

These methods can be used to determine key thermodynamic properties of substituted benzoic acids, such as melting point, enthalpy of fusion, and volatility. researchgate.net For example, studies on various di-substituted benzoic acids have used a simultaneous TG/DSC apparatus to estimate vapor pressure and vaporization enthalpies. researchgate.net In such experiments, the sample is heated at a controlled rate in an inert atmosphere, and the mass loss due to sublimation is recorded by TGA. This data can be used to derive thermodynamic properties like the enthalpy of sublimation, which is a measure of the energy required for a substance to transition from a solid to a gas. researchgate.net

The DSC curve would simultaneously show endothermic peaks corresponding to melting and vaporization. The temperature at which the peak occurs indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition. These analyses provide crucial information on the thermal stability of the compound, indicating the temperature at which decomposition begins. While no specific TGA or DSC data for this compound is present in the searched literature, this analytical approach would be essential for characterizing its thermodynamic behavior and thermal stability. researchgate.net

Supramolecular Chemistry and Materials Applications

Self-Assembly Principles of Halogenated Benzoic Acids

The self-assembly of halogenated benzoic acids into ordered supramolecular architectures is primarily driven by a combination of strong and weak non-covalent interactions. The interplay between these forces dictates the final crystal packing and, consequently, the macroscopic properties of the material. For 3,5-Dibromo-2,6-difluorobenzoic acid, the key interactions at play are hydrogen bonding, halogen bonding, and, in the presence of appropriate co-formers, charge-assisted hydrogen bonding.

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is a dominant force in the crystal engineering of carboxylic acids. Benzoic acid and its derivatives typically form robust centrosymmetric dimers through O-H···O hydrogen bonds between their carboxylic acid groups. This dimerization is a highly predictable and stable supramolecular synthon.

In the case of this compound, it is expected that the primary hydrogen bonding motif will be the formation of such dimers. The strength and geometry of these hydrogen bonds are crucial in defining the primary structural motif. The presence of electron-withdrawing fluorine and bromine substituents on the phenyl ring can influence the acidity of the carboxylic proton and the electron density on the carbonyl oxygen, which in turn can modulate the strength of the hydrogen bonds.

Studies on analogous compounds, such as 2,6-difluorobenzoic acid, have confirmed the presence of these characteristic hydrogen-bonded dimers, which then pack into more extended structures. bohrium.com For 3,5-difluorobenzoic acid, the crystal structure also reveals dimers stabilized by hydrogen bonds between the carboxyl groups. nih.gov These examples strongly suggest that this compound will also exhibit this hydrogen-bonded dimeric structure as its fundamental building block in the solid state.

Table 1: Comparison of Hydrogen Bonding in Related Halogenated Benzoic Acids

CompoundHydrogen Bond TypeKey Distances/AnglesReference
2,6-Difluorobenzoic acidO-H···OD-H···A distance of approx. 1.7-1.8 Å bohrium.com
3,5-Difluorobenzoic acidO-H···OO···O distance of approx. 2.6 Å nih.gov
3,5-Dibromobenzoic acidO-H···ONot specified, but dimer formation is characteristic. nist.gov

Halogen Bonding Interactions in Cocrystal Formation

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached.

In this compound, the bromine atoms are potential halogen bond donors. The presence of the electron-withdrawing fluorine atoms and the carboxylic acid group enhances the electrophilic character of the bromine atoms, making them more likely to participate in halogen bonding. These bromine atoms can interact with suitable halogen bond acceptors, such as the carbonyl oxygen of a neighboring molecule or other Lewis basic sites on a co-former molecule in a cocrystal.

The formation of cocrystals with this compound would likely involve competition and cooperation between hydrogen and halogen bonding. For instance, in a cocrystal with a Lewis basic co-former, the primary hydrogen-bonded dimer of the benzoic acid might be disrupted in favor of hydrogen bonds to the co-former, with halogen bonds providing additional structural reinforcement. The directionality of halogen bonds makes them a powerful tool in crystal engineering for the construction of predictable supramolecular assemblies. nih.gov

Charge-Assisted Hydrogen Bonding in Organic Salts

When this compound reacts with a base, such as an amine, proton transfer can occur from the carboxylic acid to the base, resulting in the formation of an organic salt. In the solid state, these salts are stabilized by charge-assisted hydrogen bonds (CAHBs), which are significantly stronger than the hydrogen bonds between neutral molecules.

The formation of a salt is generally predicted by the difference in the pKa values of the acid and the conjugate acid of the base (the ΔpKa rule). For this compound, the electron-withdrawing nature of the four halogen substituents is expected to increase its acidity compared to unsubstituted benzoic acid, making it a good candidate for salt formation with a variety of bases.

In the resulting organic salt, the carboxylate anion of the 3,5-dibromo-2,6-difluorobenzoate would act as a strong hydrogen bond acceptor, while the protonated base would serve as the hydrogen bond donor. These strong and directional N-H+···O- or O-H+···O- interactions are highly effective in directing the self-assembly of the ionic components into well-defined crystalline lattices. mdpi.com The resulting structures can exhibit unique properties stemming from the ionic nature of the material.

Development of Supramolecular Synthons and Building Blocks

The predictable and robust nature of the intermolecular interactions involving this compound makes it an excellent candidate for use as a supramolecular building block in the design of more complex crystalline materials.

Design and Synthesis of Multi-component Organic Crystals

Multi-component crystals, such as cocrystals and organic salts, are formed from two or more different molecules held together by non-covalent interactions. The design of these materials relies on the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

For this compound, the carboxylic acid dimer is a primary homosynthon. However, in the presence of other molecules with complementary functional groups, a variety of heterosynthons can be formed. For example, co-crystallization with a molecule containing a pyridine (B92270) or amide group could lead to the formation of an acid-pyridine or acid-amide heterosynthon through O-H···N or O-H···O=C hydrogen bonds, respectively.

The bromine atoms on this compound can also be utilized to form halogen-bonded synthons. For instance, a Br···N or Br···O halogen bond could direct the assembly of this molecule with suitable co-formers. The ability to form multiple types of directional interactions makes this compound a versatile building block for the construction of multi-component crystals with desired structural motifs and properties. tezu.ernet.inresearchgate.net

Influence of Substituent Effects on Supramolecular Recognition

The nature and position of substituents on the benzoic acid ring have a profound impact on its self-assembly behavior and its ability to recognize and bind to other molecules. In this compound, the four halogen substituents exert significant electronic and steric effects.

The electron-withdrawing nature of the fluorine and bromine atoms influences the acidity of the carboxylic acid, the strength of the hydrogen bonds it forms, and the potency of the bromine atoms as halogen bond donors. Generally, electron-withdrawing groups on a benzoic acid strengthen the intermolecular interactions in cocrystals with electron-donating co-formers. acs.org

Advanced Materials and Nanoscale Applications

The unique structural and chemical characteristics of this compound, arising from the specific arrangement of its functional groups, make it a molecule of significant interest for the development of advanced materials and its use in nanoscale applications. The presence of bromine, fluorine, and a carboxylic acid group on a benzene (B151609) ring allows for a diverse range of interactions and reactivities to be exploited in materials science.

Application in Atomic Layer Deposition (ALD) Inhibition

Area-selective atomic layer deposition (AS-ALD) is a critical technique for the fabrication of patterned thin films in the semiconductor industry, enabling the creation of uniform and conformal structures with atomic-level thickness control. mdpi.com The success of AS-ALD often relies on the use of inhibitor molecules that form self-assembled monolayers (SAMs) to block the deposition of materials in specific areas. mdpi.com Benzoic acid and its derivatives have been investigated as potential small molecule inhibitors for this purpose. mdpi.comconsensus.app

Research into fluorinated benzoic acid derivatives, such as 4-trifluoromethyl benzoic acid (TBA) and 3,5-Bis(trifluoromethyl)benzoic acid (BTBA), has shown that they can serve as effective ALD inhibitors. mdpi.comconsensus.appresearchgate.net Studies have indicated that fluorinated SAMs are generally better ALD inhibitors. mdpi.comconsensus.app Interestingly, this enhanced inhibition is not primarily due to increased hydrophobicity but is instead attributed to the coordination chemistry of the SAM at the substrate interface. mdpi.comconsensus.app

Given these findings, this compound is a promising candidate for ALD inhibition. The presence of two fluorine atoms is expected to enhance its inhibitory properties, in line with the observed trend for other fluorinated benzoic acids. The carboxylic acid group provides the necessary anchor to the substrate surface, forming a dense and stable monolayer. The bromine atoms, being large and electron-rich, could further contribute to the steric hindrance and electronic repulsion of ALD precursors.

CompoundALD Inhibition PotentialKey Features Influencing Inhibition
Benzoic AcidModerateCarboxylic acid anchor
4-trifluoromethyl benzoic acid (TBA)HighCarboxylic acid anchor, Fluorine substitution
3,5-Bis(trifluoromethyl)benzoic acid (BTBA)HighCarboxylic acid anchor, Multiple fluorine substitutions
This compound Potentially HighCarboxylic acid anchor, Fluorine and bromine substitutions

Integration into Functional Molecular Structures for On-Surface Synthesis

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of atomically precise, low-dimensional carbon-based nanostructures, such as graphene nanoribbons and molecular wires. nih.govnsf.govfau.de This technique typically utilizes precursor molecules that are deposited onto a catalytic surface and then induced to react through thermal annealing or other methods. nih.gov Aryl halides are common precursors in on-surface synthesis, with the carbon-halogen bond being selectively activated to form new carbon-carbon bonds, often through Ullmann-type coupling reactions. nih.gov

The structure of this compound makes it a versatile building block for on-surface synthesis. The two bromine atoms can serve as reactive sites for dehalogenative coupling, enabling the formation of one-dimensional polymers or two-dimensional networks on a suitable metallic substrate. nih.gov The fluorine atoms and the carboxylic acid group are expected to play a crucial role in directing the self-assembly of the molecules on the surface prior to reaction, influencing the final structure and properties of the resulting nanomaterial.

The interplay between the different functional groups can be summarized as follows:

Functional GroupRole in On-Surface Synthesis
Bromine AtomsReactive sites for C-C coupling reactions.
Fluorine AtomsInfluence intermolecular interactions and self-assembly.
Carboxylic Acid GroupAnchors the molecule to the surface and directs self-assembly through hydrogen bonding.

The regioselective nature of on-surface reactions, which can be influenced by steric hindrance and electronic effects, suggests that the specific substitution pattern of this compound could lead to the formation of unique and well-defined nanostructures. rsc.org

Potential in Supramolecular Polymers and Responsive Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and halogen bonding, to create well-ordered, higher-level structures. researchgate.net Halogenation of organic molecules has been shown to be a powerful tool in supramolecular chemistry, influencing properties like luminescence and crystallinity, and enabling the formation of specific supramolecular architectures. nih.govrsc.org

This compound possesses multiple functional groups capable of participating in non-covalent interactions, making it an excellent candidate for the construction of supramolecular polymers and responsive materials. The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming strong and directional interactions. The bromine atoms can act as halogen bond donors, a type of non-covalent interaction that is gaining increasing attention for its directionality and tunability. nih.gov

The combination of hydrogen and halogen bonding capabilities within a single molecule opens up possibilities for creating complex and functional supramolecular assemblies. These assemblies could potentially form long, polymer-like chains or intricate networks. Furthermore, the non-covalent nature of these interactions means that the resulting materials could be responsive to external stimuli such as temperature, pH, or the presence of specific ions, leading to changes in their structure and properties. nih.gov The presence of both fluorine and bromine allows for a nuanced control over the supramolecular assembly, as the properties of halogen bonds are dependent on the identity of the halogen atom. nih.gov

Interaction TypeParticipating Functional Group(s)Potential Role in Supramolecular Assembly
Hydrogen BondingCarboxylic AcidFormation of dimers or chains.
Halogen BondingBromine AtomsDirectional interactions for building larger architectures.
Dipole-Dipole InteractionsC-F and C-Br bondsFine-tuning of molecular packing and stability.

Environmental Transformation and Biotransformation Pathways

Microbial Degradation Mechanisms of Halogenated Benzoic Acids

The microbial degradation of halogenated aromatic compounds is a key process in their removal from the environment. nih.gov This process typically involves a series of enzymatic reactions that convert toxic compounds into common cellular metabolites. researchgate.netmahidol.ac.th The removal of the halogen substituents, or dehalogenation, is the most critical and often the most difficult step in this process. nih.govresearchgate.net

Under anaerobic (oxygen-free) conditions, the primary mechanism for the degradation of halogenated aromatic compounds is reductive dehalogenation. mdpi.com In this process, the halogenated compound acts as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. This initial dehalogenation step is crucial before the aromatic ring can be broken down. researchgate.net

Various anaerobic microbial communities have been shown to degrade halogenated benzoic acids. For instance, denitrifying consortia, which use nitrate (B79036) as an electron acceptor, have been shown to degrade chlorinated, brominated, and iodinated benzoic acids. nih.gov The degradation of the benzoic acid core often proceeds through the formation of benzoyl-Coenzyme A, which is a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govnih.gov

Key Anaerobic Processes in Halogenated Benzoic Acid Degradation

Process Description Key Intermediates Electron Acceptors
Reductive Dehalogenation Removal of a halogen atom and its replacement with a hydrogen atom. Less-halogenated benzoic acids The halogenated compound itself
Denitrification-Coupled Degradation Degradation of the compound by microbes that use nitrate for respiration. Benzoic acid, Benzoyl-CoA Nitrate (NO₃⁻)

| Methanogenesis | Complete mineralization to methane (B114726) and carbon dioxide by a consortium of microbes. | Benzoic acid, volatile fatty acids | Carbon dioxide (CO₂) |

This table summarizes general anaerobic degradation pathways for halogenated benzoic acids.

Studies on monochlorinated benzoic acids have shown that while 3- and 4-chlorobenzoate (B1228818) are readily degraded under denitrifying conditions, 2-chlorobenzoate (B514982) is metabolized much more slowly, indicating that the position of the halogen substituent significantly impacts biodegradability. nih.gov

A diverse array of enzymes, known as dehalogenases, has evolved in microorganisms to cleave carbon-halogen bonds. nih.gov These enzymes employ various mechanistic strategies, including reductive, oxygenolytic, and hydrolytic reactions. mdpi.comnih.gov

Reductive Dehalogenases: These enzymes are key in anaerobic environments and catalyze the removal of halogens as described above. mdpi.com

Oxygenolytic Dehalogenation: In aerobic conditions, oxygenases can incorporate molecular oxygen into the aromatic ring, which can lead to the removal of a halogen. nih.gov

Hydrolytic Dehalogenation: Hydrolases use water to cleave the carbon-halogen bond. This mechanism is common for aliphatic halogenated compounds but can also occur with aromatic ones, such as with 4-chlorobenzoyl-CoA dehalogenase, which converts 4-chlorobenzoate-CoA to 4-hydroxybenzoyl-CoA. mdpi.com

Given the presence of both bromine and fluorine atoms on 3,5-Dibromo-2,6-difluorobenzoic acid, its degradation would likely require a versatile microbial community possessing a range of dehalogenases. The carbon-fluorine bond is the strongest covalent bond in organic chemistry, making enzymatic defluorination particularly challenging. nih.gov However, specialized enzymes like fluoroacetate (B1212596) dehalogenases have been identified that can hydrolyze this bond. mdpi.comnih.gov For example, enzymes from Delftia acidovorans have shown activity toward mono- and difluoroacetate. nih.govresearchgate.net

Several bacterial genera have been identified with the ability to degrade halogenated benzoic acids. For instance, strains of Alcaligenes, Pseudomonas, and Aureobacterium can utilize 4-fluorobenzoic acid as their sole carbon source. nih.gov The photosynthetic bacterium Rhodopseudomonas palustris has been shown to anaerobically degrade 3-chlorobenzoate (B1228886) and 3-bromobenzoate. nih.govnih.gov

Environmental Fate and Transport Studies

The environmental fate of a compound like this compound is governed by its persistence and mobility, which are influenced by its chemical structure and various environmental factors.

Halogenated organic compounds are often persistent in the environment due to their chemical stability. nih.gov The rate of degradation is influenced by the number and type of halogen substituents. Generally, an increase in the number of halogen atoms on an aromatic ring increases its recalcitrance. The strong C-F bond, in particular, contributes to the high persistence of fluorinated compounds. nih.gov

Chemical degradation studies on non-halogenated benzoic acid show that it is relatively stable, requiring high temperatures or advanced oxidation processes for significant breakdown. researchgate.netresearchgate.net For example, in subcritical water, benzoic acid remained stable up to 300°C. researchgate.net This inherent stability of the benzoic acid structure, combined with halogenation, suggests that this compound is likely to be persistent in many environmental compartments.

The transformation and degradation of halogenated benzoic acids are significantly influenced by a variety of environmental factors.

Oxygen Availability: The presence or absence of oxygen is a primary determinant of the degradation pathway. Aerobic pathways typically involve oxygenases, while anaerobic pathways rely on reductive dehalogenation. nih.govresearchgate.net

pH: The pH of the soil or water can affect microbial activity and enzyme function. For instance, the benzoic acid-degrading bacterium Pseudomonas sp. SCB32 shows optimal degradation at a neutral pH of 7.0. nih.gov

Temperature: Microbial metabolism and enzymatic reaction rates are temperature-dependent. The same Pseudomonas sp. SCB32 strain exhibited the highest degradation rate at 30°C, with significantly lower rates at 20°C and 40°C. nih.gov

Nutrient Availability: The presence of other carbon sources and essential nutrients can impact the degradation of pollutants. Some microorganisms may only degrade a pollutant in the presence of a more easily metabolizable substrate, a process known as co-metabolism. mdpi.com

Substrate Concentration: High concentrations of toxic compounds can inhibit microbial activity. The degradation rate of benzoic acid by Pseudomonas sp. SCB32 was optimal at 800 mg L⁻¹, but dropped significantly at concentrations of 1000 mg L⁻¹ or higher. nih.gov

Biosorption and Remediation Technologies for Halogenated Organic Pollutants

Biosorption is a remediation process where biological materials (biosorbents) are used to bind and concentrate pollutants from aqueous solutions. nih.gov This technology is considered a cost-effective and environmentally friendly alternative to traditional methods for removing organic pollutants. nih.gov

The process can involve living or dead biomass, including bacteria, fungi, algae, and various agricultural or industrial by-products like rice husks, coconut fiber, or chitin. nih.gov Biosorption is a passive process involving the binding of pollutants to the surface of the biomass, which can be followed by active uptake (bioaccumulation) if living organisms are used. researchgate.net

The effectiveness of biosorption for removing halogenated organic pollutants depends on the properties of the biosorbent, the chemistry of the pollutant, and environmental conditions such as pH and temperature. researchgate.net Low-cost biosorbents derived from lignocellulose and chitin/chitosan are promising materials for the removal of specific organic pollutants due to their high sorption capacities and simple application. nih.gov

Factors Influencing Biosorption Efficiency

Factor Influence on the Process
pH Affects the surface charge of the biosorbent and the ionization state of the pollutant, influencing electrostatic interactions.
Temperature Can alter the physical properties of the biosorbent and the solubility of the pollutant.
Initial Pollutant Concentration A higher concentration can lead to a faster saturation of the biosorbent's active sites.
Biosorbent Characteristics Surface area, porosity, and the presence of functional groups (e.g., carboxyl, hydroxyl) determine the binding capacity.

| Presence of Other Ions | Competing ions can interfere with the binding of the target pollutant. |

This table outlines key factors that affect the efficiency of biosorption for organic pollutants.

While biosorption is a promising technique for the removal of a wide range of pollutants, including metals, dyes, and phenols, more research is needed to optimize its application for specific halogenated organic compounds like this compound. nih.govresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
2,6-difluorobenzoic acid (2,6-DFBA)
2-chlorobenzoate
3-bromobenzoate
3-chlorobenzoate
4-chlorobenzoate
4-fluorobenzoic acid
4-hydroxybenzoate (B8730719)
4-hydroxybenzoyl-CoA
Benzoic acid
Benzoyl-Coenzyme A

Future Directions and Emerging Research Frontiers

Integration of Artificial Intelligence and Machine Learning in Compound Design

In silico studies, which are already being used to investigate the potential of benzoic acid derivatives as inhibitors for various enzymes, could be significantly enhanced through AI. mdpi.comnih.gov By analyzing the structure-activity relationships of a multitude of virtual derivatives, researchers can prioritize the synthesis of the most promising candidates, saving considerable time and resources.

Novel Catalytic Systems for Selective Functionalization

The presence of multiple halogen atoms on the aromatic ring of 3,5-Dibromo-2,6-difluorobenzoic acid presents both a challenge and an opportunity for synthetic chemists. Developing novel catalytic systems for the selective functionalization of its C-H and C-halogen bonds is a key area for future research.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to polyhalogenated aromatic compounds is an active area of investigation. rsc.org Future research could focus on developing palladium catalysts that can selectively activate one of the C-Br bonds of this compound, allowing for the introduction of a wide range of substituents. The choice of ligands and reaction conditions would be crucial in achieving high selectivity and yields. nih.gov Furthermore, copper-catalyzed difluoroalkylation reactions represent another promising avenue for modifying the structure of this compound and its derivatives. mdpi.com

The direct C-H functionalization of aromatic compounds is an atom-economical and efficient method for creating new chemical bonds. sciencesconf.org Research into transition-metal catalyzed C-H activation of polyhalogenated benzoic acids could lead to the development of new synthetic routes to complex molecules derived from this compound.

Exploration of Bio-Inspired Synthetic Routes and Biotransformations

Nature has evolved a diverse array of enzymes that can catalyze halogenation and dehalogenation reactions with remarkable selectivity. nih.govfao.org Exploring bio-inspired synthetic routes and biotransformations for this compound could lead to more sustainable and efficient manufacturing processes.

Enzymatic halogenation, using enzymes such as flavin-dependent halogenases, offers a green alternative to traditional chemical halogenation methods. nih.govresearchgate.net While nature's halogenation machinery primarily utilizes chlorine and bromine, the enzymatic incorporation of fluorine is a growing field of research. Future studies could investigate the potential of engineered enzymes to selectively introduce or modify the halogen atoms on the this compound scaffold.

Furthermore, the enzymatic C-H activation of aromatic compounds through CO2 fixation presents an intriguing possibility for the carboxylation of derivatives of this compound under mild conditions. nih.gov This would provide a novel and environmentally friendly route to polyfunctional aromatic compounds.

Advanced Applications in Molecular Devices and Nanotechnology

The unique electronic and structural properties of polyhalogenated aromatic compounds make them attractive building blocks for molecular devices and nanotechnology. The ability of halogen atoms to participate in halogen bonding allows for the controlled self-assembly of molecules on surfaces, a key principle in the bottom-up fabrication of nanomaterials. mdpi.comnih.govresearchgate.net

The self-assembly of this compound or its derivatives on conductive surfaces could lead to the formation of well-ordered molecular monolayers with potential applications in molecular electronics. aps.org The interplay between the different halogen atoms (bromine and fluorine) could lead to complex and interesting self-assembly patterns.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-dibromo-2,6-difluorobenzoic acid?

  • Methodology : The compound can be synthesized via oxidation of 3,5-dibromo-2,6-difluorotoluene using potassium permanganate (KMnO₄) in acidic or basic conditions under reflux . Alternatively, bromination of 2,4-difluorobenzoic acid derivatives with brominating agents (e.g., Br₂ or HBr) in the presence of sulfuric acid yields high-purity products (93–99%) .
  • Key Considerations : Monitor reaction temperature to avoid over-oxidation and optimize bromine stoichiometry to minimize byproducts.

Q. How is this compound characterized for structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and bromine positions) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : For solid-state structure determination, particularly to resolve ambiguities in planar substituent arrangements .
    • Reference Data : Cross-validate with NIST Standard Reference Database 69 for spectral libraries .

Q. What are the primary research applications of this compound in biological studies?

  • Biological Screening : Investigated as an enzyme inhibitor due to structural similarities to salicylic acid derivatives. For example, assess COX-1/COX-2 inhibition using in vitro enzymatic assays .
  • Anti-inflammatory Studies : Evaluate efficacy in cell-based models (e.g., RAW 264.7 macrophages) by measuring TNF-α or IL-6 suppression .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Bromine acts as a directing group in electrophilic substitution but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to mitigate this .
  • Fluorine’s electron-withdrawing effect activates the aromatic ring for nucleophilic attack but deactivates it toward electrophiles. Computational modeling (DFT) can predict reactive sites .
    • Experimental Design : Compare reaction rates of brominated vs. fluorinated analogs under identical conditions (e.g., Heck coupling) .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

  • Troubleshooting :

  • Solvent Effects : Use deuterated DMSO or CDCl₃ to assess hydrogen bonding interactions that may split signals .
  • Dynamic Exchange : Variable-temperature NMR (VT-NMR) to identify conformational equilibria (e.g., rotamers) .
    • Case Study : A 2023 study resolved conflicting ¹⁹F NMR data by correlating chemical shifts with crystal packing forces .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Process Optimization :

  • Flow Chemistry : Continuous flow reactors improve bromination efficiency by maintaining precise temperature control and reducing side reactions .
  • Catalyst Screening : Test Pd/C, Ni, or Cu catalysts for dehalogenation steps to preserve fluorine substituents .
    • Data-Driven Approach : Use design of experiments (DoE) to identify critical parameters (e.g., pH, solvent polarity) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Studies :

  • Thermal Degradation : Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C .
  • Light Sensitivity : UV-Vis spectroscopy shows increased degradation under UV light; store in amber vials at -20°C .
    • Recommendations : Add stabilizers (e.g., BHT) for long-term storage in solution .

Retrosynthesis Analysis

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Reactant of Route 1
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3,5-Dibromo-2,6-difluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-2,6-difluorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.